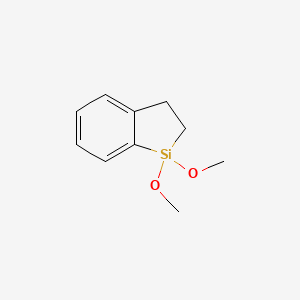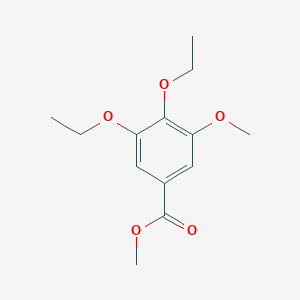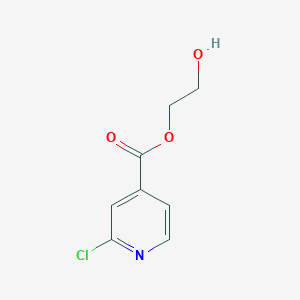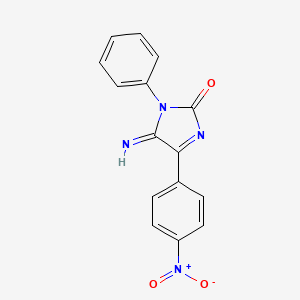
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is an organosilicon compound with the molecular formula C₁₀H₁₄O₂Si. It is a derivative of benzosilole, characterized by the presence of two methoxy groups attached to the silicon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole typically involves the reaction of benzosilole with methanol in the presence of a catalyst. One common method includes the use of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution of hydrogen atoms on the silicon atom with methoxy groups. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where benzosilole and methanol are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1-dihydroxy-2,3-dihydro-1H-1-benzosilole.
Reduction: Formation of 1,1-dihydrosilane-2,3-dihydro-1H-1-benzosilole.
Substitution: Formation of various substituted benzosilole derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic and optical properties.
Biology and Medicine: Studied for its potential biological activity and as a building block for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The silicon atom can also form bonds with other atoms, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dihydroxy-2,3-dihydro-1H-1-benzosilole: Similar structure but with hydroxyl groups instead of methoxy groups.
1,1-Dihydrosilane-2,3-dihydro-1H-1-benzosilole: Similar structure but with hydrogen atoms instead of methoxy groups.
1,1-Dichloro-2,3-dihydro-1H-1-benzosilole: Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1-Dimethoxy-2,3-dihydro-1H-1-benzosilole is unique due to the presence of methoxy groups, which impart specific chemical properties such as increased solubility in organic solvents and the ability to undergo various chemical transformations. These features make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
144742-12-1 |
|---|---|
Fórmula molecular |
C10H14O2Si |
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
1,1-dimethoxy-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14O2Si/c1-11-13(12-2)8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Clave InChI |
NJYKEYDHVAGQPW-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]1(CCC2=CC=CC=C21)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-2,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol](/img/structure/B12546641.png)

![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)

![Acetamide, 2,2,2-trifluoro-N-[(1R)-2-methyl-1-phenylpropyl]-](/img/structure/B12546676.png)
![Bis[4-[4-(4-aminophenoxy)phenoxy]phenyl]methanone](/img/structure/B12546690.png)




![N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline](/img/structure/B12546726.png)
